HyNic-PEG2-TCO: A Technical Guide to a Versatile Bioconjugation Linker
HyNic-PEG2-TCO: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
HyNic-PEG2-TCO is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and molecular imaging.[1][2][3] This linker is composed of three key functional components: a 6-hydrazinonicotinamide (HyNic) moiety, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) group. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise assembly of complex biomolecular architectures.
The HyNic group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities through the formation of a stable hydrazone bond.[4][5] The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-modified molecules. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly under physiological conditions without the need for a catalyst. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, and its flexibility can help to minimize steric hindrance between the conjugated molecules.
Mechanism of Action
The mechanism of action of HyNic-PEG2-TCO is defined by the independent and highly specific reactivities of its two terminal functional groups:
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Hydrazone Formation (HyNic Moiety): The hydrazine group of the HyNic moiety reacts with an aldehyde or ketone to form a C=N double bond, resulting in a stable hydrazone linkage. This reaction is chemoselective and proceeds efficiently under mildly acidic conditions (pH 4-6), but can also occur at neutral pH. The rate of hydrazone formation can be influenced by the electronic properties of the carbonyl compound and the presence of local catalytic groups.
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Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition (TCO Moiety): The TCO group reacts with a 1,2,4,5-tetrazine via a [4+2] cycloaddition reaction. This reaction is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions. The primary driving force for this rapid reaction is the high ring strain of the trans-cyclooctene. The reaction is irreversible and results in the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 475.59 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF |
Reaction Kinetics
Table 1: TCO-Tetrazine Ligation Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO and 3,6-diphenyl-1,2,4,5-tetrazine | ~1,000 - 30,000 | Methanol or PBS, ambient temperature or 37°C | |
| TCO and various tetrazine derivatives | Up to 750,000 | Aqueous buffer | |
| General TCO-tetrazine reaction | >800 | Physiological conditions |
Note: The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives.
Table 2: HyNic-Hydrazone Formation Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Hydrazines and aromatic aldehydes | 2 - 20 | Aqueous buffer, pH 7.4 | |
| HYNIC-functionalized peptides and 4-fluorobenzaldehyde | Yields of ~85% in 10 min | 2.1 mM precursor, 70°C |
Note: Hydrazone formation is reversible and the stability of the bond is pH-dependent, with greater stability at neutral and basic pH.
Experimental Protocols
The following are detailed methodologies for the key reactions involving HyNic-PEG2-TCO. These protocols are based on established procedures for TCO-tetrazine ligation and HyNic-hydrazone formation and may require optimization for specific applications.
Protocol 1: Two-Step Bioconjugation of a Protein and a Small Molecule
This protocol describes the conjugation of an aldehyde-modified protein to a tetrazine-modified small molecule using HyNic-PEG2-TCO as a linker.
Materials:
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Aldehyde-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
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HyNic-PEG2-TCO
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Anhydrous DMSO or DMF
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Tetrazine-modified small molecule
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Spin desalting columns or dialysis equipment
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Analytical instrumentation (e.g., SDS-PAGE, mass spectrometry, HPLC)
Procedure:
Step 1: Reaction of HyNic-PEG2-TCO with Aldehyde-Modified Protein
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Prepare a stock solution of HyNic-PEG2-TCO in anhydrous DMSO or DMF (e.g., 10 mM).
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To the aldehyde-modified protein solution (typically 1-5 mg/mL), add the HyNic-PEG2-TCO stock solution to achieve a 10- to 20-fold molar excess of the linker.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The optimal pH for this reaction is typically between 6.0 and 7.5.
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Remove the excess, unreacted HyNic-PEG2-TCO using a spin desalting column or by dialysis against the reaction buffer.
-
Verify the successful conjugation of the linker to the protein using mass spectrometry.
Step 2: TCO-Tetrazine Ligation
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To the TCO-modified protein from Step 1, add the tetrazine-modified small molecule. A slight molar excess (1.5 to 5-fold) of the tetrazine-containing molecule is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C with a longer incubation time.
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The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
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Purify the final protein-small molecule conjugate using size-exclusion chromatography or another appropriate purification method to remove any unreacted small molecule.
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Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: General Protocol for TCO-Tetrazine Ligation
This protocol provides a general procedure for the reaction between a TCO-modified molecule and a tetrazine-modified molecule.
Materials:
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TCO-modified molecule in a suitable solvent (e.g., PBS, DMF, DMSO)
-
Tetrazine-modified molecule in a compatible solvent
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Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometry)
Procedure:
-
Dissolve the TCO-modified molecule and the tetrazine-modified molecule in a compatible solvent.
-
Mix the two solutions. For optimal results, a slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used.
-
The reaction is typically complete within 30-60 minutes at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's absorbance peak between 510 and 550 nm.
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The resulting conjugate is generally stable and can be used directly or purified as needed.
Mandatory Visualization
Caption: Sequential bioconjugation workflow using HyNic-PEG2-TCO.
Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.
Caption: Mechanism of HyNic-hydrazone formation.
Conclusion
HyNic-PEG2-TCO is a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, allows for precise and efficient labeling of biomolecules under mild conditions. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes this linker particularly well-suited for applications in live-cell imaging and in vivo studies where speed and selectivity are paramount. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of HyNic-PEG2-TCO in their drug development and biomedical research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HyNic-PEG2-TCO|CAS 0|DC Chemicals [dcchemicals.com]
- 3. gentaur.com [gentaur.com]
- 4. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
